Product packaging for 1-(Prop-2-yn-1-yl)indoline(Cat. No.:CAS No. 85670-80-0)

1-(Prop-2-yn-1-yl)indoline

Cat. No.: B3331743
CAS No.: 85670-80-0
M. Wt: 157.21 g/mol
InChI Key: KBTLWRHBSRAEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-yn-1-yl)indoline (CAS 85670-80-0) is a versatile bicyclic amine building block of significant interest in organic and medicinal chemistry. Its structure combines the privileged indoline scaffold with a reactive propargyl group, making it a valuable synthon for constructing complex molecules . The propargyl moiety serves as a versatile handle for further functionalization, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form stable 1,2,3-triazole linkages . This reaction is extensively utilized in bioconjugation, polymer science, and the synthesis of combinatorial libraries for drug discovery. Furthermore, the terminal alkyne is a key functional group in Sonogashira cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides to extend molecular frameworks . Beyond its utility in coupling reactions, the N-propargyl indoline derivative is a key precursor in intramolecular cyclization and cycloisomerization reactions, often catalyzed by gold or other metals, for the efficient construction of diverse and complex nitrogen-fused heterocyclic systems such as pyrazino[1,2-a]indoles . In applied research, structural analogues featuring the indolin-2-one core and a propargyl group have been investigated as effective corrosion inhibitors for industrial materials like carbon steel in acidic environments . The molecular structure, featuring a propargyl group attached to the indoline nitrogen, is confirmed by spectroscopic data, including 1H NMR and 13C NMR . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a medicinal product or for any human or veterinary therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B3331743 1-(Prop-2-yn-1-yl)indoline CAS No. 85670-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTLWRHBSRAEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Indoline and Its Derivatives

Direct N-Alkylation (Propargylation) of Indolines and Indoles

Direct N-alkylation is the most common and straightforward approach for installing a propargyl group onto the nitrogen of an indoline (B122111) or indole (B1671886) nucleus. This method involves the reaction of the N-H bond of the heterocyclic precursor with a propargyl electrophile, such as propargyl bromide or chloride. The success of this transformation hinges on the appropriate choice of base, solvent, and catalyst to achieve high yield and selectivity, as the indole anion is an ambident nucleophile, potentially leading to C-alkylation as a side reaction.

Base-Mediated N-Propargylation Strategies

Base-mediated strategies are the cornerstone of N-propargylation. The base serves to deprotonate the indoline or indole nitrogen, generating a more nucleophilic indolide anion that readily attacks the propargyl halide in an SN2 reaction. The choice of base and reaction conditions can significantly influence the reaction's efficiency and outcome.

Phase-transfer catalysis (PTC) offers a practical and efficient method for N-alkylation, particularly for reactions involving a solid or aqueous inorganic base and an organic solvent. In this methodology, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the base or the deprotonated substrate between the two immiscible phases, enabling the reaction to proceed smoothly.

A common PTC system for N-propargylation employs a biphasic mixture of an organic solvent (e.g., toluene) and a concentrated aqueous solution of a strong base (e.g., 50% NaOH). mdpi.com The catalyst transports the hydroxide (B78521) anion into the organic phase to deprotonate the indole, or it forms an ion pair with the resulting indolide anion, increasing its solubility and reactivity towards the propargyl halide. This method has been successfully used to synthesize N-propargylindoles from their respective precursors in good yields. For example, 5-bromoindole (B119039) reacts with propargyl bromide in a toluene/50% aqueous NaOH system using TBAB as the catalyst to yield 5-bromo-1-prop-2-yn-1-yl-1H-indole. mdpi.com

Another application involves the synthesis of 1-(prop-2-ynyl)indoline-2,3-dione from isatin (B1672199), where a catalytic amount of tetra-n-butylammonium is used alongside potassium carbonate in DMF to achieve a high yield of 88%. nih.govresearchgate.net

Table 1: N-Propargylation using Phase-Transfer Catalysis

Substrate Reagents Catalyst Solvent Yield Reference
5-Bromoindole Propargyl bromide, 50% aq. NaOH Tetrabutylammonium bromide Toluene Good mdpi.com
Isatin 3-Bromoprop-1-yne, K2CO3 Tetra-n-butylammonium DMF 88% nih.govresearchgate.net

Alkali metal carbonates, particularly potassium carbonate (K₂CO₃), are widely used as mild and effective bases for the N-propargylation of indolines and indoles. researchgate.net These reactions are typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at room or elevated temperatures. google.comuop.edu.joarkat-usa.org The carbonate base is sufficiently strong to deprotonate the N-H bond of the indole ring, facilitating the subsequent nucleophilic attack on the propargyl halide.

This method is valued for its operational simplicity, the low cost and moderate basicity of K₂CO₃, and its applicability to a wide range of substrates. For instance, the reaction of isatin with 3-bromoprop-1-yne in DMF using K₂CO₃ as the base provides 1-(prop-2-ynyl)indoline-2,3-dione in high yield. nih.gov Similarly, various indole derivatives can be efficiently N-methylated using methyl iodide and K₂CO₃ in DMF, a procedure that can be readily adapted for propargylation. arkat-usa.org The combination of aqueous DMF and potassium carbonate has also been noted as an effective system for certain palladium-catalyzed reactions, highlighting its utility as a base in this solvent. nih.gov

Table 2: N-Propargylation using Potassium Carbonate

Substrate Alkylating Agent Solvent Temperature Yield Reference
Isatin 3-Bromoprop-1-yne DMF - 88% nih.gov
cis-1,2,3,6-Tetrahydrophthalimide Propargyl bromide Acetonitrile Reflux - uop.edu.jo
Indole Derivatives Methyl Iodide DMF Room Temp. High arkat-usa.org

Sodium hydride (NaH) is a powerful, non-nucleophilic base frequently employed for the N-alkylation of indoles and indolines. orgsyn.org It reacts irreversibly with the N-H bond to liberate hydrogen gas and form the sodium indolide salt, which is a highly potent nucleophile. youtube.com The reaction is typically carried out in anhydrous polar aprotic solvents such as DMF or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent quenching of the base by moisture. researchgate.netnih.gov

The procedure generally involves the addition of NaH to a solution of the indole substrate at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. orgsyn.org After a period of stirring to ensure complete deprotonation, the propargyl halide is added, and the reaction is allowed to proceed to completion, often by warming to room temperature. researchgate.net This method is highly effective and generally provides excellent yields of the N-propargylated product with high selectivity for N-alkylation over C-alkylation. nih.gov For example, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile was synthesized in 75% yield by treating the parent indole with NaH followed by propargyl bromide in DMF. nih.gov

Table 3: N-Propargylation using Sodium Hydride

Substrate Solvent Conditions Product Yield Reference
Indole Hexamethylphosphoric triamide 1. NaH, 0°C to RT; 2. Benzyl chloride 1-Benzylindole Excellent orgsyn.org
1H-indole-2-carbonitrile DMF 1. NaH; 2. Propargyl bromide 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile 75% nih.gov
Indole Hydrochloride Salt DMF or THF 1. NaH (>2 equiv); 2. Alkyl halide N-Alkylindole - researchgate.net

Transition Metal-Catalyzed Asymmetric N-Propargylation

While base-mediated methods are effective for the synthesis of racemic or achiral N-propargylated indolines, the development of asymmetric methods to access enantioenriched products is a key area of modern organic synthesis. nih.govorganic-chemistry.org Transition metal catalysis offers a powerful platform for achieving enantioselectivity in C-N bond-forming reactions.

A significant advancement in the asymmetric N-propargylation of indoles involves the use of a chiral lithium phosphate (B84403) catalyst derived from SPINOL (1,1'-spirobiindane-7,7'-diol). researchgate.netresearchgate.net This organocatalytic system enables the direct and highly enantioselective propargylation of various indoles. researchgate.netconnectedpapers.comkisti.re.kr

The reaction utilizes specifically designed C-alkynyl N,O-acetals as the propargylating agents. The lithium SPINOL phosphate catalyst is proposed to facilitate the in-situ formation of a C-alkynyl N-Cbz/N-Boc imine intermediate through the elimination of ethanol (B145695) from the N,O-acetal. researchgate.net The chiral environment provided by the catalyst then directs the nucleophilic attack of the indole nitrogen onto the imine, leading to the formation of the N-propargylated indole with high levels of enantiomeric excess (ee). researchgate.net This method is notable for its efficiency, allowing for reactions to be performed with very low catalyst loadings (as low as 0.1 mol%) while achieving excellent yields and enantioselectivities (up to 99% ee). researchgate.netresearchgate.net

Table 4: Asymmetric N-Propargylation of Indoles with Lithium SPINOL Phosphate

Indole Substrate Propargylating Agent Catalyst Solvent Yield Enantiomeric Excess (ee) Reference
Various Indoles C-alkynyl N,O-acetals (R)-Li[P2] (5 mol%) Toluene up to 80% up to 99% researchgate.netresearchgate.net
Carbazoles C-alkynyl N,O-acetals Lithium SPINOL phosphate - High High researchgate.net
Copper-Catalyzed Propargylic Alkylation of Indolines

The direct N-propargylation of indolines can be effectively achieved using copper catalysis. This method involves the reaction of an indoline with a propargylic electrophile, such as a propargyl halide or acetate (B1210297), in the presence of a copper catalyst. The reaction typically proceeds via the formation of a copper-allenylidene complex, which then undergoes nucleophilic attack by the indoline nitrogen. This approach provides a direct route to 1-(prop-2-yn-1-yl)indoline and its substituted derivatives. The choice of ligands, such as chiral diphosphines (e.g., BINAP), can influence the stereochemical outcome of the reaction, offering a pathway to enantiomerically enriched propargylamines. acs.org

Subsequent Dehydrogenation for N-Propargylindole Formation

Following the N-alkylation of indoline, the resulting this compound can be converted to the corresponding N-propargylindole through dehydrogenation. This aromatization is a crucial step and can be accomplished using a variety of oxidizing agents. mdpi.com Stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂) are commonly employed for this transformation. nih.govresearchgate.net These reagents are effective but can generate significant chemical waste. Catalytic alternatives, which are more environmentally benign, have also been developed. For instance, palladium on carbon (Pd/C) can be used to facilitate dehydrogenation. researchgate.net More recently, catalytic systems using low-potential quinones in combination with transition metals, such as a [Ru(phd)₃]²⁺ complex (where phd is 1,10-phenanthroline-5,6-dione), have been shown to enable aerobic dehydrogenation, using oxygen from the air as the terminal oxidant. nih.govnih.gov This two-step sequence of N-alkylation followed by dehydrogenation is a versatile strategy for accessing N-propargylindoles that may be difficult to synthesize directly. nih.gov

Cascade and Tandem Reaction Sequences for N-Propargyl Indoline Synthesis

Cascade and tandem reactions offer an efficient approach to constructing complex molecular architectures, such as polycyclic indoline derivatives, from simple starting materials in a single operation. These processes minimize waste and improve atom economy by combining multiple bond-forming events in one pot.

Palladium-Catalyzed Decarboxylative Propargylation

Palladium-catalyzed decarboxylative reactions provide a powerful method for C-C and C-N bond formation. While direct decarboxylative propargylation of indolines is not extensively documented, related methodologies involving the allylation of indolyl ketones have been established. In these reactions, an enol carbonate, derived from an α-N-indolyl ketone, undergoes palladium-catalyzed decarboxylation to generate a nucleophilic enolate, which then reacts with an allylic electrophile. nih.gov This strategy allows for the construction of highly substituted α-N-indolyl ketones. Adapting this methodology to use propargylic electrophiles could provide a novel route to propargylated indoline derivatives.

Copper-Catalyzed Cascade Reactions of Propargylic Carbamates and Indoles

A notable advancement in the synthesis of complex indoline structures is the copper-catalyzed cascade reaction between propargylic carbamates and indoles. This methodology allows for the divergent synthesis of structurally distinct polycyclic indolines, including quinoline-fused indolines and furoindolines, in a single step with high efficiency. nih.gov The reaction proceeds through a sequence of transformations that typically begin with the copper-catalyzed propargylation of the indole nitrogen, followed by subsequent intramolecular cyclization events. This powerful strategy provides rapid access to complex scaffolds found in many biologically active indole alkaloids. nih.gov

Below is a table summarizing the synthesis of various polycyclic indolines using this copper-catalyzed cascade reaction.

EntryPropargylic CarbamateIndole ReactantCatalyst/LigandSolventTemp (°C)ProductYield (%)
1Phenyl-substituted2-methylindoleCu(OTf)₂ / L1DCE80Quinoline-fused indoline96
24-Cl-Phenyl-substituted2-methylindoleCu(OTf)₂ / L1DCE80Quinoline-fused indoline95
34-MeO-Phenyl-substituted5-methoxy-2-methylindoleCu(OTf)₂ / L1DCE80Quinoline-fused indoline92
4Naphthyl-substituted2-methylindoleCu(OTf)₂ / L1DCE80Quinoline-fused indoline91
5Phenyl-substituted3-AmidoethylindoleCuBr / dppfToluene65C(3a)-indolyl pyrroloindoline71
6Phenyl-substitutedIndole with formamide (B127407) side chainCuBr / dppfToluene65C(3a)-indolyl furoindoline78

Data sourced from supporting information of relevant literature. L1 represents a specific phosphine (B1218219) ligand. DCE = 1,2-dichloroethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

Radical Cascade Cyclization Approaches

Radical cascade reactions provide an effective means of constructing fused heterocyclic systems. In the context of N-propargylindoles, these cascades can be initiated to form polycyclic indoline derivatives.

A prominent example is the thiyl radical-mediated cascade cyclization of N-propargylindoles. researchgate.net This process typically involves the addition of a thiyl radical (generated from a thiol and a radical initiator like AIBN) to the alkyne moiety of the N-propargylindole. The resulting vinyl radical then undergoes an intramolecular 5-exo-trig cyclization onto the indole ring. The final outcome of the reaction—whether it yields a fused indoline or a fully aromatic indole derivative—is highly dependent on the substitution pattern at the propargylic position. Primary and secondary propargylindoles tend to form N-fused indoline derivatives with high diastereoselectivity, whereas tertiary propargylindoles often lead to the corresponding fused indole products.

Visible light-catalyzed radical cyclizations have also been developed. For instance, the reaction of N-propargylindoles with acyl chlorides under visible light irradiation can produce 2-acyl-9H-pyrrolo[1,2-a]indoles. nih.gov Another approach uses a dual catalytic system of copper acetate and eosin (B541160) Y to react N-propargylindoles with cyclic ethers, yielding 2-oxoalkyl-9H-pyrrolo[1,2-a]indol-9-ones through a cascade involving radical addition, cyclization, and oxidation. nih.gov

The table below illustrates the outcomes of thiyl radical-initiated cyclizations.

EntrySubstrateRadical InitiatorSolventProduct TypeYield (%)
1Primary N-propargylindoleThiophenol, AIBNBenzene (B151609)N-fused indoline65
2Secondary N-propargylindoleThiophenol, AIBNBenzeneN-fused indoline78
3Tertiary N-propargylindoleThiophenol, AIBNBenzeneN-fused indole82

Data synthesized from representative examples in the field.

Metal-Free Propargyl–Allene (B1206475) Rearrangement and Allyl Migration

Metal-free synthetic methods are of great interest due to their reduced cost and environmental impact. One such strategy involves a base-promoted propargyl–allene rearrangement. In this reaction, a propargylic substrate is treated with a base, which facilitates isomerization to an allene intermediate. This highly reactive allene can then undergo intramolecular cyclization. While not specifically demonstrated for this compound itself, this methodology has been successfully applied to the synthesis of related indole and benzothiophene (B83047) derivatives. The process involves the initial rearrangement, followed by cyclization and a subsequent allyl migration to afford the final heterocyclic product. This approach avoids the use of transition metal catalysts, offering a greener synthetic alternative. wikipedia.org

Synthesis of Specific Substituted this compound Derivatives

This section details the established synthetic procedures for a range of this compound derivatives, providing specific conditions and findings for each targeted compound.

Synthesis of 1-(Prop-2-yn-1-yl)indole-3-carbaldehyde

A representative synthetic approach would involve the following steps:

StepActionReagents/Conditions
1DeprotonationIndole-3-carbaldehyde, Base (e.g., NaH, K₂CO₃)
2AlkylationPropargyl bromide or chloride in a polar aprotic solvent (e.g., DMF, Acetonitrile)
3Work-upAqueous quench, extraction, and purification

Synthesis of N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide

The synthesis of N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide involves the formation of an amide bond between the carboxylic acid of the indole core and propargylamine. This is a standard transformation in organic chemistry, often facilitated by a coupling agent to activate the carboxylic acid. Research on indole-2-carboxamides is extensive due to their potential as allosteric modulators for receptors like the cannabinoid CB1 receptor and as scaffolds for polycyclic indole structures nih.govrsc.org.

A general procedure for this synthesis is outlined below, using common amide bond forming reagents nih.gov.

ReactantsReagentsSolventConditions
1H-Indole-2-carboxylic acid, PropargylamineCoupling agent (e.g., BOP, HATU, DCC), Base (e.g., DIPEA)DCM or DMFRoom Temperature

Synthesis of 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile

The direct propargylation of 1H-indole-2-carbonitrile provides an effective route to 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile. A documented method involves the use of sodium hydride (NaH) to deprotonate the indole nitrogen, followed by the addition of propargyl bromide. This reaction, conducted in dimethylformamide (DMF), yields the desired product in good yield nih.govresearchgate.net.

Reaction Scheme: 1H-indole-2-carbonitrile + Propargyl bromide ⟶ 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile

Detailed Synthesis Data:

Starting MaterialReagentsSolventYieldReference
1H-Indole-2-carbonitrile1. NaH 2. Propargyl bromideDMF75% nih.gov

This synthetic intermediate is valuable for further derivatization through palladium-catalyzed cross-coupling reactions nih.govresearchgate.net.

Synthesis of 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione

The synthesis of 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione is accomplished by the N-alkylation of 5-chloroisatin. This reaction follows a general procedure for the alkylation of isatin derivatives, which are versatile precursors for various heterocyclic compounds researchgate.netresearchgate.net. The reaction typically employs a base to deprotonate the nitrogen of the isatin ring, followed by the introduction of propargyl bromide. One reported synthesis of this compound resulted in a high yield of 88% researchgate.net. Another approach utilizes microwave irradiation in the presence of DBU as a base to expedite the reaction semanticscholar.org.

Reaction Scheme: 5-Chloroisatin + Propargyl bromide ⟶ 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione

Detailed Synthesis Data:

Starting MaterialReagentsSolventConditionsYieldReference
5-ChloroisatinK₂CO₃, Propargyl bromideDMFRoom Temperature, 3h>60% researchgate.net
5-ChloroisatinDBU, Propargyl bromideEthanolMicrowave, 110 °C, 20 min12% semanticscholar.org

Synthesis of Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate

This compound is prepared by the N-alkylation of methyl indole-5-carboxylate. A robust method for this transformation employs phase-transfer catalysis, which allows the reaction to proceed under mild, biphasic conditions without affecting the ester group researchgate.net. This method avoids potential alkyne/allene rearrangements. The reaction is carried out at room temperature and provides a good yield of the desired product.

Reaction Scheme: Methyl indole-5-carboxylate + Propargyl bromide ⟶ Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate

Detailed Synthesis Data:

Starting MaterialReagentsSolvent SystemConditionsYieldReference
Methyl indole-5-carboxylatePropargyl bromide, Tetrabutylammonium bromide, 50% aq. NaOHToluene / WaterRoom Temperature, 6h67% researchgate.net

Synthesis of 1-(Prop-2-yn-1-yl)-indoline-2,3-dione

The synthesis of 1-(prop-2-yn-1-yl)-indoline-2,3-dione, also known as N-propargyl isatin, is a well-established procedure involving the direct alkylation of isatin rsc.org. The reaction is typically performed by treating isatin with 3-bromoprop-1-yne in the presence of a base and a catalyst in an appropriate solvent. This method provides the product in excellent yield nih.govresearchgate.netresearchgate.net. Alternative methods include using microwave assistance to reduce reaction times semanticscholar.orgnih.gov.

Reaction Scheme: Isatin + 3-Bromoprop-1-yne ⟶ 1-(Prop-2-yn-1-yl)-indoline-2,3-dione

Detailed Synthesis Data:

Starting MaterialReagentsSolventConditionsYieldReference
Isatin3-Bromoprop-1-yne, K₂CO₃, Tetra-n-butylammoniumDMFStirred for 48h88% nih.govresearchgate.net
IsatinPropargyl bromide, DBUEthanolMicrowave, Dynamic ModeHigh semanticscholar.org

Green Chemistry Approaches in N-Propargyl Indoline Synthesis

The synthesis of this compound and its derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the use of energy-efficient and environmentally benign methodologies. Among these, microwave-assisted synthesis and ultrasonication have emerged as powerful tools to accelerate reaction rates, improve yields, and reduce waste compared to conventional heating methods. researchgate.netnih.gov These techniques offer unique energy transfer mechanisms that can lead to enhanced reactivity and selectivity in the N-propargylation of the indoline scaffold.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactants directly and efficiently, leading to a rapid increase in temperature. nih.gov This method of dielectric heating results in uniform heating throughout the reaction mixture, which can significantly shorten reaction times, minimize the formation of side products, and often increase product yields. organic-chemistry.org While traditional methods for N-alkylation may require prolonged heating, microwave irradiation can often accomplish the same transformation in a matter of minutes. sciforum.net

The application of microwave technology has been widely documented for the synthesis of various indole-containing structures. nih.govelte.humdpi.com For instance, the Bischler indole synthesis, a classic method for creating the indole ring, has been adapted to a solvent-free, microwave-assisted protocol, yielding 2-arylindoles in 52-75% yields within 45-60 seconds at 540 W. organic-chemistry.orgsciforum.net In the context of N-propargyl indole derivatives, research has shown the combined use of microwave irradiation and ultrasonication to be effective. A study involving the synthesis of 2-substituted-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde derivatives employed microwave irradiation at 100 W for 15 minutes, demonstrating a practical application of this green technology for related compounds. tandfonline.com

The following table presents a comparative overview of reaction conditions for the synthesis of N-propargyl indole derivatives using conventional heating versus a green microwave-assisted approach.

ReactantMethodCatalyst/BaseSolventConditionsYieldReference
1H-indole-2-carbonitrile & Propargyl bromideConventionalNaHDMFNot specified75% mdpi.com
2-substituted-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde derivativesMicrowave & UltrasonicationCopper iodideDMF100 W, 15 minNot specified tandfonline.com

Ultrasonication in Synthetic Procedures

The utility of ultrasound has been demonstrated in the synthesis of the core indoline structure. A sono-Fenton process, which combines ultrasonic irradiation with a Fenton-like reagent, has been used to synthesize functionalized indolines in high yields (up to 99%) within just 60 seconds. nih.gov This method employs an inexpensive and environmentally friendly catalyst, FeSO₄·7H₂O, and uses formamides as both reagent and solvent. nih.gov The optimization of this process involved evaluating parameters such as sonication time and amplitude to achieve the highest efficiency. nih.gov A silent (non-sonicated) reaction for the same duration produced no desired product, highlighting the critical role of ultrasonic energy. nih.gov

The synergistic effect of using both ultrasonication and microwave irradiation has also been explored, providing a potent combination for green synthesis. tandfonline.com In one procedure, reactants were subjected to ultrasonication at a frequency of 28 kHz and a power of 70 W before being irradiated with microwaves. tandfonline.com

The data below illustrates the optimization of an ultrasound-assisted synthesis for functionalized indolines, showcasing the impact of key reaction parameters on the product yield.

Parameter OptimizedConditionsYieldReference
Amplitude40%75% nih.gov
Amplitude60%99% nih.gov
Amplitude80%92% nih.gov
Sonication Time15 s65% nih.gov
Sonication Time30 s85% nih.gov
Sonication Time60 s99% nih.gov

Reactivity and Transformation Pathways of the 1 Prop 2 Yn 1 Yl Indoline Core

Intramolecular Cyclization Reactions

The strategic positioning of the nucleophilic aromatic ring and the electrophilic alkyne (upon activation) in 1-(prop-2-yn-1-yl)indoline derivatives makes them ideal candidates for intramolecular cyclization. These reactions lead to the formation of novel polycyclic structures, which are prevalent in pharmacologically active compounds and natural products. The choice of catalyst or reaction conditions can selectively trigger different modes of cyclization, providing access to a range of N-fused indole (B1671886) skeletons.

Gold catalysts, particularly Au(I) and Au(III) species, are exceptional carbophilic Lewis acids that effectively activate the carbon-carbon triple bond of the propargyl group toward nucleophilic attack. This property has been extensively utilized for the cycloisomerization of N-propargyl indole and indoline (B122111) derivatives.

One notable application is a tandem reaction involving intramolecular hydroarylation and transfer hydrogenation, catalyzed by gold. nih.gov This process transforms N-aryl propargylamines, including those with an indoline core, into complex fused systems like tetrahydroquinolines and 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines. nih.gov The reaction typically proceeds by the gold-catalyzed activation of the alkyne, followed by an intramolecular attack from the electron-rich aromatic ring of the indoline. The subsequent steps can involve rearrangement and hydrogenation to deliver the final saturated or partially saturated fused products. nih.gov This methodology is valued for its high efficiency, excellent regioselectivity, and the use of readily accessible starting materials under simple reaction conditions. nih.gov

Table 1: Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines nih.gov This table is interactive. Click on the headers to sort the data.

Substrate Catalyst Solvent Temperature (°C) Product Yield (%)
N-(prop-2-yn-1-yl)indoline AuCl3 Dichloroethane 80 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline 85
N-(but-2-yn-1-yl)indoline AuCl3 Dichloroethane 80 4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline 82
5-Methoxy-N-(prop-2-yn-1-yl)indoline AuCl3 Dichloroethane 80 8-Methoxy-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline 78

The outcome of metal-catalyzed cyclizations can often be directed toward different structural isomers by carefully selecting the catalyst. This concept of divergent synthesis is powerfully illustrated in the cyclization of substrates containing both indole and alkyne functionalities. While not starting from this compound itself, studies on related divinylallenes demonstrate how catalyst choice dictates the reaction pathway. nih.govacs.org For instance, a copper catalyst might facilitate a 1,2-N-migration, whereas a gold catalyst promotes a 1,2-H-migration from the same starting material, leading to completely different heterocyclic cores. nih.govacs.org

Applying this principle to N-propargyl indolines, a gold catalyst can promote a 6-endo-dig cyclization via hydroarylation to form the tricyclic 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline system. nih.gov In contrast, other catalytic systems or substrates with different substitution patterns might favor a 5-exo-dig cyclization, which would lead to the formation of the isomeric pyrrolo[1,2-a]indole skeleton. The ability to selectively forge one ring system over another from a common precursor is a significant goal in synthetic strategy, enabling access to diverse molecular libraries.

Copper catalysts offer a cost-effective and efficient alternative for mediating the cyclization of N-propargyl indoline derivatives. These reactions often proceed through radical pathways, providing access to unique molecular structures.

A prominent example is the copper-catalyzed radical-induced annulation of indole-tethered 1,6-enynes. researchgate.net In this transformation, a radical is generated and adds to the alkyne. This is followed by a 5-exo-trig cyclization involving the indole nucleus, ultimately forming the pyrrolo[1,2-a]indole framework. researchgate.net This method allows for the simultaneous installation of additional functional groups, such as a cyanomethyl group, onto the newly formed ring system. The reaction demonstrates good yields and control over stereochemistry (Z/E ratio) in the exocyclic double bond that is formed. researchgate.net

Table 2: Copper-Catalyzed Radical Annulation of Indole-Tethered 1,6-Enynes researchgate.net This table is interactive. Click on the headers to sort the data.

Indole Substrate (Enyne) Radical Precursor Catalyst Solvent Product Yield (%)
1-(pent-1-en-4-yn-1-yl)-1H-indole Bromoacetonitrile Cu(OAc)2 Dichloroethane 1-(cyanomethylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]indole 75
1-(hex-1-en-4-yn-1-yl)-1H-indole Bromoacetonitrile Cu(OAc)2 Dichloroethane 1-(cyanomethylidene)-2-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole 72
1-(pent-1-en-4-yn-1-yl)-5-methoxy-1H-indole Chloroacetonitrile Cu(OAc)2 Dichloroethane 1-(cyanomethylidene)-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole 68

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound chemistry, palladium catalysis enables powerful cyclization strategies such as the Conia-ene reaction.

Specifically, the palladium-catalyzed Conia-ene reaction has been developed for 1-alkynylindolin-3-ones, which are derivatives of the core structure. beilstein-archives.org This intramolecular cyclization proceeds under mild conditions, utilizing a simple palladium salt like PdCl2 and a base. The reaction is believed to involve the formation of an enolate from the indolin-3-one, which then undergoes a nucleophilic attack on the palladium-activated alkyne. This process efficiently constructs the N-fused pyrrolo[1,2-a]indole scaffold with yields reaching up to 82%. beilstein-archives.org This transformation highlights the utility of palladium catalysis in synthesizing complex indole-based polycycles from appropriately functionalized precursors. beilstein-archives.org

Table 3: Palladium-Catalyzed Conia-ene Reaction of 1-Alkynylindolin-3-ones beilstein-archives.org This table is interactive. Click on the headers to sort the data.

Substrate Catalyst Base Solvent Product Yield (%)
Methyl 3-oxo-1-(prop-2-yn-1-yl)indoline-2-carboxylate PdCl2 K2CO3 Acetone Methyl 1-methylidene-3-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate 82
Ethyl 3-oxo-1-(prop-2-yn-1-yl)indoline-2-carboxylate PdCl2 K2CO3 Acetone Ethyl 1-methylidene-3-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate 75

Brønsted acids can catalyze the intramolecular cyclization of N-propargyl indoline derivatives, typically by protonating the alkyne to generate a reactive vinyl cation intermediate. This intermediate is then trapped by the nucleophilic indole ring to form the fused heterocyclic system.

Chiral Brønsted acids, such as bulky phosphoric acids, have been employed to achieve enantioselective cyclization cascades. For example, the reaction of tryptamine (B22526) derivatives (which contain an indole core) can be initiated by an N-acyliminium ion formation, followed by a cyclization cascade to generate complex, architecturally rich heterocycles with high enantiomeric excess. researchgate.netnih.gov While the initial activation may not be on the alkyne, these acid-catalyzed cascade reactions demonstrate the power of Brønsted acid catalysis to orchestrate complex bond-forming sequences in indole-based systems, providing a pathway to chiral polycyclic alkaloids. nih.gov

Free radical reactions provide a powerful method for the construction of C-C and C-heteroatom bonds, often under mild conditions. For N-propargyl indoline systems, radical-induced annulation offers a direct route to fused pyrrolo[1,2-a]indoles.

One modern approach utilizes visible light photocatalysis to initiate the radical cascade. In this method, N-propargylindoles react with acyl chlorides in the presence of a photocatalyst. nih.gov Visible light irradiation initiates the formation of an acyl radical, which adds to the triple bond of the propargyl group. The resulting vinyl radical then undergoes a 5-exo-trig intramolecular cyclization onto the C2 position of the indole ring. A final isomerization step yields the aromatic 2-acyl-9H-pyrrolo[1,2-a]indole product. nih.gov This process avoids the use of harsh reagents and provides a convenient, light-driven method for synthesizing functionalized N-fused indoles. nih.gov Alternatively, classical radical initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN) can also be used to initiate similar cyclization cascades without the need for a photocatalyst or transition metal. rsc.org

Table 4: Visible Light-Catalyzed Radical Cyclization of N-Propargylindoles with Acyl Chlorides nih.gov This table is interactive. Click on the headers to sort the data.

N-Propargylindole Acyl Chloride Photocatalyst Solvent Product Yield (%)
1-(Prop-2-yn-1-yl)-1H-indole Benzoyl chloride Ru(bpy)3Cl2 DMF 2-Benzoyl-9H-pyrrolo[1,2-a]indole 85
1-(Prop-2-yn-1-yl)-1H-indole 4-Methoxybenzoyl chloride Ru(bpy)3Cl2 DMF 2-(4-Methoxybenzoyl)-9H-pyrrolo[1,2-a]indole 81
5-Methyl-1-(prop-2-yn-1-yl)-1H-indole Benzoyl chloride Ru(bpy)3Cl2 DMF 2-Benzoyl-7-methyl-9H-pyrrolo[1,2-a]indole 76

Electrochemical Iodination-Triggered Spirocyclization of Alkynyl Indoles

A novel and environmentally conscious approach to constructing complex molecular scaffolds is through electrochemical synthesis. In the context of alkynyl indoles, an electrochemical iodination/spirocyclization reaction has been developed, offering a pathway to iodovinyl spiroindolenine-cyclopentanes. This method avoids the need for external chemical oxidants, aligning with the principles of green chemistry rsc.orgresearchgate.net.

The reaction typically involves an indole derivative with an alkyne-containing tether, such as a 3-alkynyl indole, which undergoes electrolysis in the presence of an iodide source like n-Bu₄NI. This iodide salt serves as both the coupling partner and the electrolyte rsc.org. The process is initiated by the anodic oxidation of iodide to generate an iodinating species. This species then triggers a cascade reaction involving an intramolecular cyclization onto the indole ring, culminating in the formation of a spirocyclic system.

This electrochemical method is noted for its high efficiency, excellent yields, and high E-stereoselectivity of the resulting iodovinyl products rsc.org. It represents a significant advancement in the synthesis of spiroindolenine-cycloalkanes, demonstrating tolerance for a wide range of 3-alkynyl indoles and various iodide sources rsc.org. While this specific reaction has been detailed for 3-alkynyl indoles, the principles are applicable to other alkynyl indoles, including derivatives of the this compound core, for the creation of novel spirocyclic structures.

Table 1: Key Features of Electrochemical Iodination-Spirocyclization

Feature Description Reference
Reaction Type Iodination-triggered spirocyclization rsc.org
Method Electrosynthesis rsc.orgresearchgate.net
Reactants Alkynyl Indole, Iodide Source (e.g., n-Bu₄NI) rsc.org
Key Advantages External oxidant-free, mild conditions, high stereoselectivity rsc.org

| Products | Iodovinyl spiroindolenine-cyclopentanes | rsc.org |

Intermolecular Reactions and Cross-Coupling

The terminal alkyne of this compound is a key functional group for building molecular complexity through intermolecular bond formation. It readily participates in a variety of cross-coupling and cycloaddition reactions.

Sonogashira Cross-Coupling Reactions Utilizing N-Propargylindoles

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides wikipedia.orglibretexts.org. This reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and is typically carried out in the presence of an amine base libretexts.orgorganic-chemistry.org. For N-propargylindoles, the Sonogashira coupling provides a direct route to synthesize 1-(3-arylprop-2-yn-1-yl)indoline derivatives.

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the Pd(0) catalyst wikipedia.org.

Research has demonstrated the successful application of Sonogashira coupling to N-propargylated indole derivatives. For instance, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile has been coupled with various aromatic iodides in the presence of a PdCl₂(PPh₃)₂ catalyst, CuI, and Et₃N as the base, affording the corresponding 1-(3-arylprop-2-yn-1-yl)-1H-indole-2-carbonitriles in moderate to good yields (64–90%) nih.gov. This methodology is also applied in cascade reactions, where the initial Sonogashira coupling product undergoes a subsequent intramolecular cyclization, as seen in the synthesis of pyrazoles from N-propargyl sulfonylhydrazones nih.govresearchgate.net.

Table 2: Example of Sonogashira Coupling with an N-Propargylindole Derivative

Aryl Iodide Catalyst System Base Solvent Yield (%) Reference
Iodobenzene PdCl₂(PPh₃)₂ / CuI Et₃N Not Specified 90 nih.gov
1-Iodo-4-methylbenzene PdCl₂(PPh₃)₂ / CuI Et₃N Not Specified 85 nih.gov
1-Iodo-4-methoxybenzene PdCl₂(PPh₃)₂ / CuI Et₃N Not Specified 80 nih.gov
1-Iodo-2-methoxybenzene PdCl₂(PPh₃)₂ / CuI Et₃N Not Specified 71 nih.gov
1-Chloro-4-iodobenzene PdCl₂(PPh₃)₂ / CuI Et₃N Not Specified 82 nih.gov

Data derived from the coupling of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile. nih.gov

Click Chemistry (1,3-Dipolar Cycloaddition) with Azides

The 1,3-dipolar cycloaddition between an alkyne and an azide, often referred to as the Huisgen cycloaddition, is a prominent reaction for forming 1,2,3-triazole rings wikipedia.orgwikipedia.org. This transformation falls under the umbrella of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts nih.govmdpi.com. The terminal alkyne of the this compound core is an ideal substrate for this reaction, allowing for its conjugation with a wide variety of azide-containing molecules. The thermal Huisgen cycloaddition often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers wikipedia.orgnih.gov.

The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) wikipedia.org. Independently discovered by the groups of Meldal and Sharpless, this reaction variant overcomes the limitations of the thermal process nih.govbeilstein-journals.org. It proceeds under mild conditions, often at room temperature and in various solvents including water, and, most importantly, it is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer nih.govbeilstein-journals.org.

The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270) wikipedia.orgbeilstein-journals.org. The N-propargyl group of this compound serves as the alkyne component, reacting efficiently with organic azides to form a stable triazole linkage. This reliability and specificity have made CuAAC an invaluable tool in drug discovery, bioconjugation, and materials science for linking an indole-containing fragment to other molecular entities nih.govmdpi.comnih.gov. The propargyl group is recognized as an excellent substrate for CuAAC due to a favorable combination of reactivity, stability, and ease of installation nih.gov.

Table 3: General Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Parameter Typical Conditions Reference
Alkyne Substrate Terminal Alkyne (e.g., this compound) nih.gov
Azide Substrate Organic Azide (Alkyl, Aryl, etc.) scispace.comorganic-chemistry.org
Catalyst Source Cu(I) salts (CuI, CuBr) or Cu(II) salts (CuSO₄) + reducing agent wikipedia.orgbeilstein-journals.org
Reducing Agent Sodium Ascorbate beilstein-journals.org
Solvents H₂O, t-BuOH, DMSO, THF, mixtures beilstein-journals.org
Temperature Room Temperature beilstein-journals.org

| Regioselectivity | Exclusively 1,4-disubstituted triazole | nih.gov |

Reactions with Carbonyl Compounds and Derivatives (e.g., Chalcone (B49325) formation)

The terminal alkyne of this compound can be functionalized to participate in subsequent reactions with carbonyl compounds. A notable example is the formation of chalcone derivatives. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative nih.govnih.gov.

To incorporate the this compound moiety into a chalcone structure, a multi-step approach can be envisioned. First, the terminal alkyne could undergo a Sonogashira coupling with an aryl halide bearing either a formyl group (for the benzaldehyde part) or an acetyl group (for the acetophenone part). The resulting carbonyl-functionalized indoline derivative can then be used as a substrate in a Claisen-Schmidt condensation reaction. For example, coupling this compound with 4-iodobenzaldehyde (B108471) would yield 1-(3-(4-formylphenyl)prop-2-yn-1-yl)indoline. This product could then react with an acetophenone under basic conditions to form the corresponding chalcone. This strategy allows for the integration of the indoline core into the complex framework of chalcones, which are known for their diverse biological activities nih.govjchemrev.com.

Alternatively, N-propargylindoles can react with acyl chlorides under visible light catalysis in a cascade radical cyclization. This process involves the addition of an acyl radical to the alkyne, followed by intramolecular cyclization with the indole ring to form 2-acyl-9H-pyrrolo[1,2-a]indoles, representing another pathway for reaction with carbonyl derivatives nih.gov.

Homocoupling Reactions of Terminal Alkynes

Terminal alkynes, including N-propargylindoles, can undergo oxidative homocoupling to form symmetric 1,3-diynes. This transformation, often referred to as the Glaser coupling or Eglinton coupling depending on the specific conditions, typically employs a copper salt as a catalyst and an oxidant, such as oxygen.

An efficient palladium-catalyzed homocoupling of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile has been reported nih.gov. The reaction, conducted in the presence of PdCl₂(PPh₃)₂, CuI, and triethylamine (B128534), likely proceeds through a mechanism related to the Sonogashira coupling, where a copper acetylide intermediate undergoes oxidative coupling. This reaction provides a direct method for synthesizing symmetrical bis-indole structures linked by a butadiyne bridge. These conjugated systems are of interest in materials science and medicinal chemistry.

Table 4: Example of Homocoupling of an N-Propargylindole Derivative

Substrate Catalyst System Base Product Reference

Rearrangement Reactions

The propargyl moiety in this compound is susceptible to rearrangement reactions, which can lead to the formation of isomeric allenes. These transformations are often mediated by transition metal catalysts or can occur under thermal conditions, providing access to unique structural motifs.

The rearrangement of propargyl phosphites to allenyl phosphonates is a well-established synthetic transformation, though its specific application to N-propargyl systems like this compound is not extensively documented in the literature. The general mechanism involves the reaction of a propargylic alcohol with a trivalent phosphorus species, such as a phosphite (B83602), to form a propargyl phosphite intermediate. This intermediate then undergoes a nih.govwikipedia.org-sigmatropic rearrangement to furnish the thermodynamically more stable allenyl phosphonate (B1237965).

While direct examples with this compound are scarce, the reactivity of propargylic alcohols with phosphorus nucleophiles to produce allenylphosphonates is known. For instance, palladium(0)-catalyzed reactions of propargylic derivatives with various phosphorus nucleophiles can yield allenylphosphonates with defined stereochemistry. It is conceivable that a similar transformation could be adapted for N-propargyl systems. The reaction would likely proceed through the formation of a quaternary phosphonium (B103445) intermediate, followed by rearrangement.

Hypothetical Reaction Scheme:

This transformation would be of significant synthetic interest as it would introduce a versatile allenyl phosphonate moiety onto the indoline core, opening up further avenues for functionalization.

The rearrangement of the propargyl group in N-propargyl aromatic amines, including indoles and their precursors, into an allene (B1206475) is a key step in several synthetically valuable transformations. These rearrangements are often catalyzed by transition metals such as rhodium and gold, which activate the alkyne functionality.

Rhodium(I) catalysts have been shown to facilitate the amino-Claisen rearrangement of N-propargylanilines to produce o-allenylaniline intermediates, which can then cyclize to form indoles. nih.govnih.gov This demonstrates the facile isomerization of the N-propargyl group to an allene on a related aniline (B41778) scaffold.

More directly relevant is the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines. wikipedia.orgscispace.comorganic-chemistry.org In this reaction, the propargyl group migrates from the nitrogen atom to the C3-position of the newly formed indole ring. This process is believed to proceed through an intermediate where the gold catalyst activates the alkyne, facilitating the rearrangement to an allene, which then undergoes further reaction. This transformation provides rapid access to complex, fused three-dimensional indolines. wikipedia.orgscispace.comorganic-chemistry.org

Table 1: Gold-Catalyzed Rearrangement and Cyclization of N-Propargylanilines

EntryCatalystSolventTemperature (°C)ProductYield (%)
1PPh3AuCl/AgSbF6THF60Tetracyclic Indoline13
2IPrAuCl/AgSbF6THF60Tetracyclic Indoline74
3JohnPhosAuSbF6·MeCNTHF60Tetracyclic Indoline74

Data sourced from a study on the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines. wikipedia.org

These examples highlight the propensity of the N-propargyl group to undergo rearrangement to an allene, a reactive intermediate that can be trapped intramolecularly to construct complex heterocyclic systems. Thermal isomerizations of propargyl-containing compounds to allenes are also known, often proceeding through strained cyclic allene intermediates. nih.gov

Functional Group Interconversions on the Indoline Scaffold

The terminal alkyne of the propargyl group in this compound is a versatile functional handle that can participate in a variety of chemical transformations, allowing for the elaboration of the indoline scaffold.

One of the most common and powerful reactions of terminal alkynes is the Sonogashira coupling . This palladium- and copper-co-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. organic-chemistry.org While direct examples with this compound are not prevalent in the provided literature, the analogous compound, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile, readily undergoes Sonogashira coupling with various aromatic iodides in moderate to good yields. This suggests that this compound would be a suitable substrate for such transformations. For instance, 1-[3-(2,3-Dihydro-1H-indol-1-yl)prop-1-yn-1-yl]phthalazine has been synthesized from 1-prop-2-yn-1-ylindoline and 1-iodophthalazine via a Sonogashira coupling.

Table 2: Sonogashira Coupling of 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile with Aryl Iodides

EntryAryl IodideProductYield (%)
14-Chlorophenyl iodide1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile90
22-Cyanophenyl iodide1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile64
32-Methoxyphenyl iodide1-(3-(2-Methoxyphenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile71

Data from a study on the synthesis of functionalized 1H-indole-2-carbonitriles.

The terminal alkyne also enables participation in azide-alkyne cycloaddition reactions , often referred to as "click chemistry". The copper-catalyzed version of this reaction (CuAAC) is particularly efficient for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is high-yielding, tolerant of a wide range of functional groups, and can be performed under mild, often aqueous, conditions. The resulting triazole ring can act as a stable linker or as a pharmacologically active component.

The Mannich reaction is another important transformation for terminal alkynes. This three-component reaction involves an alkyne, an aldehyde, and a secondary amine, and results in the formation of a propargylamine. This reaction would introduce a new aminoalkyl group adjacent to the newly formed internal alkyne, further functionalizing the side chain of the indoline.

Finally, the alkyne moiety can undergo reduction . Catalytic hydrogenation over catalysts like platinum, palladium, or nickel would typically lead to the corresponding saturated propyl chain. However, using a poisoned catalyst, such as Lindlar's catalyst, would allow for the selective reduction of the alkyne to a cis-alkene. Alternatively, a dissolving metal reduction, using sodium in liquid ammonia, would yield the trans-alkene. These reductions provide pathways to modify the saturation level of the side chain, which can be crucial for tuning the molecule's properties.

Mechanistic Investigations of Reactions Involving 1 Prop 2 Yn 1 Yl Indoline

Proposed Catalytic Cycles

Catalytic cycles provide a stepwise description of how a catalyst interacts with reactants to form products while being regenerated in the process. For 1-(prop-2-yn-1-yl)indoline, these cycles are predominantly mediated by transition metals or acid catalysts.

Transition metals are widely employed to catalyze reactions of N-propargylindoles and indolines, facilitating a range of cyclization and cascade reactions.

Palladium: Palladium-catalyzed reactions often proceed through a cycle involving oxidative addition, migratory insertion, and reductive elimination. In the context of intramolecular cyclizations, a common pathway begins with the coordination of the palladium(0) catalyst to the alkyne of the this compound substrate. This is followed by an intramolecular nucleophilic attack from the indoline (B122111) ring onto the activated alkyne, a process known as carbopalladation. The resulting organopalladium intermediate can then undergo further reactions or be protonated to yield the cyclized product and regenerate the Pd(0) catalyst. The specific pathway and resulting ring size can be controlled by proximal directing groups on the substrate rsc.org.

Gold: Gold catalysts, typically in the +1 oxidation state, function as powerful π-acids. The catalytic cycle for gold-mediated reactions of this compound derivatives begins with the coordination of the cationic gold(I) species to the alkyne's carbon-carbon triple bond. This coordination significantly increases the electrophilicity of the alkyne, making it susceptible to intramolecular nucleophilic attack by the electron-rich indole (B1671886) or indoline ring. scispace.comresearchgate.net This step often leads to the formation of a spirocyclic intermediate, which can then undergo rearrangement, such as a 1,2-shift, to yield the final fused heterocyclic product while regenerating the active gold catalyst. researchgate.net Gold-catalyzed cascade reactions have been developed that involve the migration of the propargyl group followed by hydroarylation to form tetracyclic indolines. scispace.com

Copper: Copper catalysts are frequently used in both thermal and photoredox-catalyzed reactions. In visible-light-assisted, copper-catalyzed tandem radical cyclizations, the mechanism involves the generation of a radical species which then adds to the alkyne of the N-propargylindole. acs.orgnih.gov The resulting vinyl radical undergoes intramolecular cyclization onto the indole ring. The cycle is completed by an oxidation step, which forms the final product and regenerates the catalytically active species. acs.orgnih.gov Copper salts like CuBr and Cu(OTf)₂ have also been used in cooperative catalytic systems for three-component coupling reactions to produce propargylic amines. organic-chemistry.org

The choice of metal and ligand is critical in determining the reaction outcome. Below is a table summarizing typical conditions for such transformations.

Catalyst SystemReactant TypeReaction TypeTypical ProductReference
PdCl₂(PPh₃)₂, CuI1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrileSonogashira Coupling1-(3-Arylprop-2-yn-1-yl)indoles-
IPrAuCl/AgSbF₆2-Alkynyl-N-propargylanilineCascade CyclizationTetracyclic Indolines scispace.com
Copper Acetate (B1210297), Eosin (B541160) YN-Propargylindole, Cyclic EtherRadical Cascade2-Oxoalkyl-9H-pyrrolo[1,2-a]indol-9-ones acs.orgnih.gov

This table is interactive and can be sorted by column.

Lewis and Brønsted acids can act as either primary catalysts or co-catalysts in reactions involving this compound, often enhancing reactivity and influencing selectivity.

Lewis Acids: A Lewis acid is an electron-pair acceptor. utdallas.eduperiodicchemistry.com In the context of alkyne chemistry, Lewis acids such as BF₃·OEt₂ can coordinate to the triple bond of the propargyl group. This coordination polarizes the alkyne, rendering it more electrophilic and susceptible to nucleophilic attack. This activation strategy is crucial for promoting intramolecular cyclization reactions. In transition metal catalysis, Lewis acids can also serve as co-catalysts, potentially by abstracting halide ligands from the metal center, thereby generating a more active cationic metal complex. temple.edu

Brønsted Acids: A Brønsted acid is a proton donor. periodicchemistry.comfiveable.me In many catalytic cycles, Brønsted acids are involved in the protonolysis of metal-carbon bonds in the final step, which releases the product and regenerates the active catalyst. They can also act as co-catalysts by protonating the substrate or intermediates, thereby lowering activation barriers. For instance, in certain cyclizations, protonation of an intermediate can facilitate ring closure or subsequent rearrangements. temple.edu Cooperative catalytic systems using both a π-acid (like a gold complex) and a Brønsted acid have been shown to control selectivity in alkene isomerization, a principle applicable to the unsaturated systems derived from this compound. temple.edu

Intermediate Species Identification and Characterization

The direct observation and characterization of transient intermediates are key to substantiating proposed mechanistic pathways. Spectroscopic and computational studies have been instrumental in identifying several key species in reactions of this compound and related compounds.

In palladium-catalyzed reactions of propargylic electrophiles, the initial oxidative addition of a Pd(0) complex can lead to the formation of several interconvertible Pd(II) species. These include σ-allenyl, π-propargyl, and σ-propargyl palladium complexes. nih.gov The equilibrium between these intermediates is crucial as it dictates the regioselectivity of the subsequent nucleophilic attack. For substrates like this compound, the formation of a σ-allenyl palladium complex is often a key step that precedes intramolecular cyclization or intermolecular coupling, unlocking specific chain-growth pathways in polymerization or controlling product formation in cyclizations. nih.gov

Vinyl anion intermediates are less commonly invoked for transition-metal-catalyzed reactions but can be relevant under strongly basic conditions. In the presence of a potent base, the acetylenic proton of this compound can be abstracted to form a terminal acetylide. This acetylide can exist in equilibrium with a vinylidene (or allenylidene) anion structure. More significantly, base-catalyzed isomerization of the alkyne to an allene (B1206475) can occur. Deprotonation of the resulting allene could potentially generate a vinyl anion intermediate, which could then undergo intramolecular cyclization. While plausible, this pathway is highly dependent on the reaction conditions and the specific substrate, and direct evidence for discrete vinyl anion intermediates in these systems is not extensively documented.

Radical cascade reactions provide an efficient route to complex fused-ring systems from N-propargylindoles. nih.gov These processes are typically initiated by the generation of a radical, often through the use of a radical initiator (like AIBN) or via photoredox catalysis under visible light. acs.org The mechanistic sequence involves several key steps:

Initiation: A radical (e.g., an acyl radical from an acyl chloride or an oxoalkyl radical from a cyclic ether) is generated. acs.orgacs.org

Propagation: This radical adds to the carbon-carbon triple bond of the this compound substrate. This addition generates a highly reactive vinyl radical intermediate.

Cyclization: The vinyl radical undergoes a rapid intramolecular cyclization, attacking the electron-rich C2 position of the indole ring to form a new five-membered ring.

Termination/Rearomatization: The resulting radical intermediate is then quenched or undergoes oxidation/isomerization to yield the final, stable aromatic pyrrolo[1,2-a]indole product. acs.org

Mechanistic experiments confirm that these transformations proceed via a radical pathway, though a radical chain process is not always the major route. acs.org The nature of substituents on the propargyl group can significantly influence the reaction's rate and the structure of the final product. nih.gov

Intermediate TypePrecursor/CatalystMethod of FormationSubsequent Reaction
Allenyl PalladiumPd(0) catalystOxidative addition to propargyl groupNucleophilic attack, cyclization
Vinyl AnionStrong baseDeprotonation of allene isomerIntramolecular cyclization
Vinyl RadicalRadical initiator, photoredox catalystRadical addition to alkyneIntramolecular cyclization

This table is interactive and can be sorted by column.

Iminium Intermediates in Asymmetric Transformations

In the realm of asymmetric synthesis, the formation of iminium intermediates is a critical step in reactions designed to create chiral polycyclic indoline structures from precursors analogous to this compound. Chiral Brønsted acid catalysis, for instance, has been effectively used in the asymmetric dearomatization of indolyl ynamides to produce these valuable scaffolds.

A plausible mechanism for such transformations begins with the activation of the ynamide by a chiral phosphoric acid (CPA), leading to the formation of a keteniminium complex. rhhz.net This highly reactive species is then attacked by the indole at the C3-position, resulting in a dearomatization event that generates a crucial iminium intermediate. rhhz.net The chiral catalyst plays a dual role; it not only facilitates the formation of the iminium ion but also controls the facial selectivity of subsequent bond formations through non-covalent interactions like hydrogen bonding and ion pairing. rhhz.net This control is essential for establishing the stereochemistry of the final polycyclic indoline product. The catalyst is regenerated upon the final intramolecular cyclization and release of the product. rhhz.net This strategy showcases how transient iminium intermediates, guided by a chiral environment, can lead to the construction of complex molecules with high enantioselectivity.

Regioselectivity and Stereoselectivity in Reaction Pathways

The selective synthesis of specific isomers is a central challenge in organic chemistry. In reactions involving indoline derivatives, both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms) are paramount.

For example, in the Brønsted acid-catalyzed asymmetric dearomatization of indole derivatives, excellent levels of selectivity are often achieved. rhhz.net The reaction demonstrates high chemo-, regio-, and enantioselectivity, affording complex polycyclic indolines in good yields and with outstanding enantiomeric ratios. rhhz.net The success of these reactions hinges on the ability of the catalyst to direct the intramolecular cyclization to a specific position and to control the approach of the nucleophile, thus determining the final stereochemical outcome.

The choice of catalyst and reaction conditions can also be used to switch the regioselectivity of a reaction. In the zinc-catalyzed N-alkylation of indoles with aldimines, the regioselectivity between N-alkylation and C3-alkylation can be controlled. N-sulfonylimines, which bind to the zinc catalyst at a single point, allow for a flexible complex that can lead to C3-alkylation. nih.gov In contrast, N-alkoxyacyl imines can form a more rigid two-point binding complex, which brings the nitrogen of the indole closer to the imine carbon, thereby favoring the N-alkylation pathway with high enantioselectivity. nih.gov

The following table summarizes the results of a chiral Brønsted acid-catalyzed asymmetric dearomatization reaction, illustrating the high degree of stereoselectivity achieved with various substrates.

SubstrateYield (%)Enantiomeric Ratio (er)
Indolyl-ynamide 1a7595:5
Indolyl-ynamide 1b8296.5:3.5
Indolyl-ynamide 1c6894:6
Indolyl-ynamide 1d7193.5:6.5

This table presents representative data on the stereoselectivity of Brønsted acid-catalyzed asymmetric dearomatization reactions of indolyl-ynamides, which are structural analogs relevant to the reactivity of this compound. rhhz.net

Computational Studies in Mechanistic Elucidation

(Refer to Section 5)

To gain deeper insight into the complex reaction mechanisms governing the transformations of indoline derivatives, computational studies, particularly Density Functional Theory (DFT), have become an indispensable tool. These studies allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and ultimately understand the origins of observed selectivity.

A combined synthetic and computational DFT study was employed to rationalize the divergent reactivity of indole-tethered ynones when treated with silver(I) versus gold(I) catalysts, which produce different structural scaffolds (spirocyclic indolenines and carbazoles, respectively). whiterose.ac.uk The computational results suggested that the reaction outcome is determined by the relative rates of a crucial protodemetalation step. whiterose.ac.uk Furthermore, these studies proposed a ring-opening/ring-closing isomerization mechanism for the interconversion of key intermediates, challenging previously held assumptions about the reaction pathway. whiterose.ac.uk Computational methods have also been effectively used to provide insight into the stereocontrol observed in other complex cyclizations, such as the Prins cyclization. researchgate.net

Theoretical and Computational Studies of 1 Prop 2 Yn 1 Yl Indoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for investigating the structural and electronic properties of organic molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance of accuracy and computational cost, making it suitable for studying systems like 1-(prop-2-yn-1-yl)indoline.

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For substituted indolines, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Experimental crystal structure analysis of a closely related compound, 1-(prop-2-ynyl)indoline-2,3-dione, reveals that the prop-2-yn-1-yl substituent is oriented significantly out of the mean plane of the indoline (B122111) moiety. researchgate.net The indoline ring itself is nearly planar. researchgate.net DFT geometry optimization calculations on similar 1-substituted indoles and indoles confirm these structural features. For instance, in various 1-(phenylsulfonyl)indoles, the indole (B1671886) ring is found to be essentially planar. mdpi.com

Theoretical calculations using DFT methods like B3LYP with a 6-311G(d,p) basis set are commonly used for geometry optimization. nih.gov The optimized geometry of this compound would be expected to show standard bond lengths and angles for the indoline core, with the N-C bond to the propargyl group allowing for rotation. The key geometrical feature is the spatial relationship between the plane of the indoline ring and the linear alkyne group.

Table 1: Representative Predicted Geometrical Parameters for Substituted Indoline/Indole Systems

Parameter Description Typical Calculated Value
C1–C2 (Indole) Double bond length in pyrrole (B145914) ring ~1.34 - 1.36 Å
N-C (Propargyl) Bond between Indoline N and CH2 group ~1.47 Å
C≡C (Alkyne) Triple bond length ~1.21 Å
C-N-C Angle Angle around the sp2-hybridized nitrogen ~125°

Note: The values in this table are representative and are based on DFT calculations performed on analogous substituted indole and indoline systems.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org DFT calculations are widely used to compute these orbital energies. For heterocyclic compounds similar to indoline, the HOMO is typically distributed over the electron-rich aromatic system, particularly the pyrrole moiety, while the LUMO is also located over the π-system.

For this compound, the indoline ring system would be the primary contributor to the HOMO, making it nucleophilic. The LUMO would be distributed over the aromatic rings as well. The presence of the propargyl group's π-system can also influence the FMOs.

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Heterocyclic System

Parameter Energy (eV)
EHOMO -6.646
ELUMO -1.816

Note: Data is for Quinoline (B57606), a related nitrogen-containing aromatic heterocycle, calculated at the B3LYP/6-31+G(d,p) level, and serves as a representative example. scirp.org A smaller gap indicates higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack.

Green/Yellow Regions: Indicate neutral or near-zero potential.

For this compound, an MEP map would be expected to show a region of negative potential (red) around the π-system of the benzene (B151609) ring and the nitrogen atom of the indoline core, highlighting their nucleophilic character. The terminal hydrogen of the alkyne group (acetylenic proton) and the hydrogens on the aromatic ring would likely exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction or hydrogen bonding. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. nih.gov These descriptors provide a theoretical basis for understanding and predicting chemical behavior.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scirp.org

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters help in understanding the global reactivity of the molecule. A high electrophilicity index suggests a good electrophile, while a low value for chemical hardness (softness) indicates high reactivity. nih.gov

Table 3: Calculated Global Reactivity Descriptors

Descriptor Formula Calculated Value (eV) Interpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.415 Moderately hard/reactive
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.231 High tendency to donate electrons

Note: Values are calculated using the representative EHOMO and ELUMO data from Table 2.

Theoretical Insights into Regioselectivity and Stereoselectivity

Theoretical calculations are invaluable for predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. For molecules like this compound, reactions can occur at several sites, including the aromatic benzene ring, the pyrrole-like ring, or the pendant alkyne group.

Computational studies on related "indolyne" systems (highly reactive intermediates derived from indoles) have shown that regioselectivity in nucleophilic additions is controlled by the energy required to distort the aryne into the transition state geometry. nih.gov This distortion model, analyzed through DFT, can predict which of the two aryne carbons will be preferentially attacked. While this compound is not an indolyne, similar principles apply to electrophilic aromatic substitution on its benzene ring. The electron-donating nature of the indoline nitrogen directs electrophiles primarily to the C4 and C6 positions. The N-substituent can modulate this directing effect.

For reactions involving the alkyne, such as 1,3-dipolar cycloadditions, DFT calculations can be used to model the transition states for the formation of different regioisomers. mdpi.com The activation energies for competing pathways are calculated, and the pathway with the lower energy barrier is predicted to be the major product, thus explaining the observed regioselectivity.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the characterization of transition states (TS). A transition state is the highest energy point along the lowest energy path from reactants to products.

Using DFT, the entire potential energy surface of a reaction can be mapped. For a proposed reaction of this compound, such as a Sonogashira coupling at the terminal alkyne or a cycloaddition, computational chemists can:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the energies of each of these species.

Determine the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate.

Confirm that a calculated structure is a true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in cycloaddition reactions of indolynes with furans, DFT calculations (using the M06-2X functional) have been used to compute the activation free energies (ΔG‡) for different regioisomeric pathways, successfully explaining the experimentally observed product ratios. nih.gov Similar computational protocols can be applied to predict the outcomes and understand the mechanisms of reactions involving this compound.

Spectroscopic Methodologies for Structural Elucidation of 1 Prop 2 Yn 1 Yl Indoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1-(prop-2-yn-1-yl)indole derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the propargyl group, and the terminal alkyne proton.

For the derivative 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile , the spectrum recorded in deuterochloroform (CDCl₃) shows distinct signals corresponding to the different protons. nih.gov The aromatic protons on the indole ring appear in the downfield region between δ 7.19 and 7.69 ppm. nih.gov The methylene protons (CH₂) adjacent to the indole nitrogen are observed as a singlet at δ 5.04 ppm. nih.gov The terminal acetylenic proton (C≡C-H) gives rise to a triplet at δ 2.40 ppm, with a coupling constant (J) of 2.5 Hz, indicative of its coupling to the adjacent methylene group. nih.gov

Table 1: ¹H NMR Spectroscopic Data for 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.69 dt J = 8.1 Hz Ar-H
7.51 dd J = 8.4 Hz, J = 0.9 Hz Ar-H
7.48–7.41 m Ar-H
7.29–7.19 m Ar-H
5.04 s N-CH₂
2.40 t J = 2.5 Hz C≡C-H

Source: nih.gov

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. For 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile , the ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. nih.gov The spectrum displays signals for the quaternary and methine carbons of the aromatic indole system between δ 109.6 and 137.3 ppm. nih.gov The carbons of the propargyl group are also clearly identifiable: the methylene carbon (N-CH₂) appears at δ 34.4 ppm, while the two acetylenic carbons (C≡C) are observed at δ 76.5 ppm (quaternary) and δ 74.2 ppm (methine). nih.gov The presence of the nitrile group (C≡N) is confirmed by a signal at δ 113.2 ppm. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile

Chemical Shift (δ, ppm) Assignment
137.3 Cquat
126.6 Cquat
126.4 Ar-CH
122.7 Ar-CH
122.0 Ar-CH
114.2 Ar-CH
113.2 Cquat (C≡N)
110.7 Ar-CH
109.6 Cquat
76.5 Cquat (C≡C)
74.2 CH (C≡C-H)
34.4 CH₂

Source: nih.gov

Mass Spectrometry (MS and HR-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For derivatives such as 1-(3-(2-cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile , High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) provides precise mass measurements. nih.gov The experimentally determined m/z for the protonated molecule ([M+H]⁺) was found to be 282.10179, which closely matches the calculated value of 282.10257 for the formula C₁₉H₁₁N₃, thus confirming its elemental composition. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a derivative like 1-(prop-2-yn-1-yl)indoline-2,3-dione would be expected to show characteristic absorption bands. Key vibrational frequencies would include a sharp, weak band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A band in the region of 2100-2260 cm⁻¹ would indicate the C≡C triple bond stretch. Additionally, strong absorptions corresponding to the C=O stretches of the dione (B5365651) functionality would be prominent in the 1650-1810 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be visible in the fingerprint region. For instance, in related isocoumarin (B1212949) derivatives, C=O stretching frequencies have been observed around 1707-1720 cm⁻¹. ias.ac.in

X-ray Diffraction Analysis for Solid-State Structure Confirmation

The analysis revealed that the compound crystallizes in the triclinic space group P-1. researchgate.netnih.gov The indoline (B122111) ring system and its two associated carbonyl oxygen atoms are nearly coplanar. nih.govresearchgate.net A key structural feature is that the propargyl (prop-2-yn-1-yl) group is oriented nearly perpendicular to the mean plane of the fused ring system. nih.govresearchgate.net This is quantified by the N—C—C—C torsion angle of 77.9 (1)°. nih.govresearchgate.net In the crystal lattice, molecules are linked into a three-dimensional network by a combination of C—H···O hydrogen bonds and π–π stacking interactions between the benzene (B151609) rings of adjacent molecules. nih.gov

Table 3: Crystal and Refinement Data for this compound-2,3-dione

Parameter Value
Chemical formula C₁₁H₇NO₂
Formula weight 185.18 g/mol
Crystal system Triclinic
Space group P -1
a (Å) 7.0939 (7)
b (Å) 7.9452 (7)
c (Å) 8.5658 (6)
α (°) 80.464 (7)
β (°) 85.760 (7)
γ (°) 63.881 (9)
Volume (ų) 427.50 (6)
Z 2
Temperature (K) 123

Source: nih.gov

1 Prop 2 Yn 1 Yl Indoline As a Building Block in Complex Chemical Synthesis

Precursor for Fused Polycyclic Heterocycles

The strategic placement of the propargyl group on the indoline (B122111) nitrogen facilitates a variety of intramolecular cyclization and annulation reactions. This functionality allows for the construction of additional rings fused to the original indoline core, providing rapid access to complex polycyclic N-heterocycles. The high reactivity of the alkyne moiety, particularly when activated by transition metal catalysts, makes 1-(prop-2-yn-1-yl)indoline and its derivatives key starting materials for these synthetic strategies.

Synthesis of Pyrazino[1,2-a]indole (B3349936) Derivatives

The pyrazino[1,2-a]indole core is a tricyclic system of significant interest in medicinal chemistry. A common strategy for its synthesis involves the intramolecular cyclization of 1-(prop-2-yn-1-yl)-1H-indole derivatives that bear a suitable functional group at the C2 position. The propargyl group serves as a key electrophilic partner for a nucleophile introduced at the indole's second position, leading to the formation of the pyrazine (B50134) ring.

Detailed research has shown that 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be converted into the corresponding pyrazino[1,2-a]indoles through various catalytic and non-catalytic methods. For instance, the cyclization of imine intermediates, formed from 2-carbonyl-1-propargyl-1H-indoles, can be achieved by heating with methanolic ammonia. Furthermore, the efficiency and selectivity of these cyclizations can be significantly enhanced using different catalysts that activate the triple bond towards nucleophilic attack.

Precursor TypeCatalyst/ReagentConditionsProductReference
2-Carbonyl-1-propargyl-1H-indolesNH₃ in MeOHHeatingPyrazino[1,2-a]indoles rsc.org
1-(Prop-2-ynyl)-1H-indole-2-carbaldehyde oximeAuCl₃CHCl₃, Room Temp3-Methylpyrazino[1,2-a]indole rsc.org
2-Acyl-1-propargyl-1H-indolesNi(OAc)₂ / HydroxylamineWater, with TBIAPyrazino[1,2-a]indole 2-oxides rsc.org
2-Substituted-1-(prop-2-yn-1-yl)-1H-indolesDBUMicrowave IrradiationPyrazino[1,2-a]indoles rsc.org

Construction of Pyrrolo[1,2-a]indoles

The pyrrolo[1,2-a]indole framework is another important heterocyclic system found in numerous natural products with diverse pharmacological properties. The synthesis of this 6-5-5 tricyclic core often relies on the cyclization of N-substituted indoles. The use of this compound or its indole (B1671886) counterpart as a precursor is a key strategy, where the propargyl group participates in an intramolecular annulation reaction.

The main approaches to construct the pyrrolo[1,2-a]indole scaffold from such precursors can be categorized into three types of annulation reactions:

Radical-induced annulation cascade: This involves the generation of a radical species that initiates a cyclization cascade.

Transition metal-catalyzed cyclization: Various metals, including gold, palladium, and copper, can catalyze the intramolecular hydroamination or other cyclization pathways of the N-propargyl group.

Acid-mediated reactions: Brønsted or Lewis acids can promote the cyclization by activating the alkyne functionality.

These methods highlight the versatility of the N-propargyl indole system as a substrate for forming the five-membered pyrrole (B145914) ring fused to the indole core.

Formation of Spiroindolenine Derivatives

Spiroindolenines are a class of compounds characterized by a spirocyclic center at the C3 position of the indole ring. These complex three-dimensional structures are present in many indole alkaloids. A powerful method for their synthesis is the dearomative cyclization of indole derivatives. Alkynyl indoles, such as this compound derivatives, are excellent substrates for these transformations.

One prominent strategy is the base-catalyzed intramolecular dearomatizing alkenylation. In this process, a base enhances the nucleophilicity of the C3 position of the indole, which then attacks the tethered alkyne of the N-propargyl group in a 5-exo-dig cyclization. This reaction breaks the aromaticity of the indole ring to form the spiroindolenine core. Additionally, modern photochemical methods, utilizing visible light, have been developed for the one-pot multistep synthesis of complex spiro[indole-isoquinolines], showcasing the ongoing innovation in accessing these scaffolds.

Access to Quinoline-Fused Indolines and Furoindolines

Fusing additional heterocyclic rings, such as quinoline (B57606) or furan (B31954) moieties, to the indoline framework leads to novel chemical entities with potential biological activities. The reactive propargyl group in this compound provides a synthetic handle for such constructions.

Furoindolines: The synthesis of furoindolines can be achieved through cascade dearomatization reactions. While many methods start with tryptophol (B1683683) derivatives, the underlying principle of intramolecular cyclization onto an activated indole system is relevant. Strategies involving the N-propargyl group could foresee an intramolecular attack by an oxygen nucleophile tethered to the indole ring or an intermolecular reaction followed by cyclization to form the fused furan ring.

Quinoline-Fused Indolines: The construction of quinoline-fused systems, such as indolo[1,2-a]quinolines, can be accomplished via intramolecular cyclization reactions. A common approach involves the cyclization of 1-(2-ethynylphenyl)-1H-indoles, where the indole C2 position acts as a nucleophile attacking the tethered alkyne. This strategy, often mediated by electrophiles like iodine or catalyzed by transition metals, results in a regioselective 6-endo-dig cyclization to form the quinoline ring fused to the indole core. This compound derivatives can be envisioned as substrates in related annulation strategies where the propargyl group participates in building the quinoline ring system.

Synthesis of Indolo[1,2-a]quinolin-5(6H)-ones

A specific class of quinoline-fused systems, the indolo[1,2-a]quinolin-5(6H)-ones, can be synthesized from precursors structurally related to this compound. The key starting materials for this transformation are 1-(2-ethynylphenyl)-1H-indoles. The synthesis involves a sophisticated cascade reaction.

The process is initiated by a gold-catalyzed oxidation of the alkyne's triple bond, which is followed by an acid-promoted intramolecular cyclization. In this step, the nucleophilic C2 position of the indole ring attacks an in-situ generated carbonyl group, leading to the formation of the desired fused quinolone ring system. This methodology is versatile, tolerating a wide array of substituents on the indole core and proceeding in good to excellent yields.

Indole Substrate (R1, R2)Yield (%)
R1=H, R2=H87
R1=5-Me, R2=H81
R1=5-OMe, R2=H93
R1=5-Cl, R2=H84
R1=H, R2=Me78

Intermediate in the Formation of Triazole-Bridged Systems

Beyond serving as a precursor for fused rings, this compound is an invaluable intermediate for linking the indoline scaffold to other molecular fragments through stable, non-hydrolyzable bridges. The terminal alkyne of the propargyl group is perfectly suited for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".

This reaction provides a highly efficient and regioselective method for creating a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide. The triazole ring acts as a rigid and chemically robust linker. This strategy allows for the modular synthesis of complex hybrid molecules, where the indoline moiety can be coupled to a wide variety of other chemical structures, including other heterocycles, peptides, or functional polymers. The reaction proceeds under mild, often aqueous conditions, and tolerates a broad range of functional groups, making it a powerful tool in drug discovery and materials science. The versatility of this reaction allows for the creation of large libraries of indoline-triazole hybrids for biological screening.

Role in Annulation Reactions to Construct Diverse Indoline Systems

The propargyl group of this compound is a key functional moiety for participating in annulation reactions, which are ring-forming processes that build upon an existing ring system. A particularly powerful strategy for constructing fused polycyclic indolines is through intramolecular cycloaddition reactions, where the propargyl alkyne can react with a diene partner tethered to the indoline core.

One of the most effective approaches is the intramolecular [4+2] cycloaddition (Diels-Alder reaction). nih.gov In this strategy, the indoline or a precursor aniline (B41778) derivative is modified to contain a conjugated diene. The propargyl group, acting as the dienophile, can then react with the diene upon thermal activation to construct a new six-membered ring fused to the original indoline system. This process generates a highly strained intermediate which subsequently rearranges to the stable, annulated indoline product. nih.gov

This methodology is highly modular, allowing for the synthesis of a library of complex indoline derivatives by simply varying the substitution pattern on the diene or the indoline core. nih.gov The reaction proceeds by heating the enyne-containing substrate, promoting the cycloaddition to form a bicyclic system that directly assembles the fused indoline framework from an acyclic precursor. nih.gov This approach is especially useful for creating indolines with multiple substituents on the benzenoid ring, a structural motif that is challenging to access through traditional methods. nih.gov The resulting fused indoline systems can bear carbon substituents at various positions, depending on the design of the starting materials. nih.gov

Indoline Precursor TypeReaction TypeKey Reagents/ConditionsResulting Fused SystemReference
N-Propargyl aniline with tethered dieneIntramolecular [4+2] CycloadditionHeat (e.g., refluxing toluene)Tetrahydroquinoline-fused indoline nih.gov
N-Propargyl ynamide with tethered dieneIntramolecular [4+2] CycloadditionHeat, Butylated hydroxytoluene (BHT)Functionalized polycyclic indoline nih.gov
N-Propargyl enynamideIntramolecular [4+2] CycloadditionHeat (e.g., refluxing toluene)C-4 substituted fused indoline nih.gov

Synthon in Cross-Coupling Strategies for Highly Functionalized Indoles

The terminal alkyne of this compound serves as an exceptionally useful synthon in palladium-catalyzed cross-coupling reactions, enabling the direct attachment of a wide range of substituents. This functional handle provides a straightforward route to highly functionalized indole derivatives, as the indoline core can be readily oxidized to the corresponding indole in a subsequent step or used directly in its reduced form.

The Sonogashira cross-coupling reaction is a prominent example of this strategy. This reaction couples the terminal alkyne of the propargyl group with aryl or vinyl halides. nih.gov Research on the closely related compound, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile, demonstrates the effectiveness of this approach. In the presence of a palladium catalyst such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and a base like triethylamine (B128534) (Et₃N), the N-propargyl indole derivative reacts efficiently with various aromatic iodides. nih.gov

This method exhibits broad functional group tolerance, successfully coupling with aromatic iodides bearing both electron-donating and electron-withdrawing groups. nih.gov The reaction proceeds in moderate to good yields, typically ranging from 64% to 90%, and provides a reliable method for synthesizing 1-(3-arylprop-2-yn-1-yl)indoles. nih.gov This strategy effectively utilizes the this compound framework as a molecular scaffold, where the propargyl unit acts as a linker to introduce diverse aromatic functionalities, leading to the creation of highly substituted and structurally complex indole derivatives.

Aryl Iodide PartnerCatalyst SystemBase/SolventProductYield (%)Reference
4-IodotoluenePdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%)Et₃N1-(3-(p-Tolyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile70% nih.gov
1-Chloro-4-iodobenzenePdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%)Et₃N1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile90% nih.gov
2-IodobenzonitrilePdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%)Et₃N1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile64% nih.gov
1-Iodo-2-methoxybenzenePdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%)Et₃N1-(3-(2-Methoxyphenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile71% nih.gov

Asymmetric Synthesis and Stereocontrol Approaches for N Propargyl Indoline Systems

Development of Chiral Catalysts for Enantioselective Propargylation

The direct enantioselective N-propargylation of indolines or their indole (B1671886) precursors represents the most straightforward approach to chiral N-propargyl indoline (B122111) systems. This strategy relies on the development of efficient chiral catalysts that can control the stereochemical outcome of the C-N bond-forming reaction.

An effective method for the direct asymmetric N-propargylation of indole N-H bonds has been developed utilizing a chiral lithium SPINOL phosphate (B84403) catalyst. This organocatalytic strategy addresses the significant challenge of controlling regioselectivity (N- vs. C-alkylation) and enantioselectivity. The reaction employs C-alkynyl N,O-acetals as the propargylating agents.

The use of a lithium salt of a chiral phosphoric acid, specifically (R)-Li[P2], was found to be crucial for achieving high yields and enantioselectivities. The reaction provides access to previously inaccessible N-functionalized indole products, which are precursors to N-propargyl indolines. The system is highly efficient, allowing for reactions to be run at catalyst loadings as low as 0.1 mol%. This method represents a significant advance in the direct functionalization of the N-H bonds of indoles.

Detailed findings from the study on the N-propargylation of various indole substrates are presented below.

Table 1: Asymmetric N-Propargylation of Indoles using a Lithium SPINOL Phosphate Catalyst

Entry Indole Substrate (4) Product (5) Yield (%) ee (%)
1 Indole 5a 85 92
2 5-Methylindole 5b 83 92
3 5-Methoxyindole 5c 80 91
4 5-Fluoroindole 5d 82 93
5 5-Chloroindole 5e 81 94
6 5-Bromoindole (B119039) 5f 83 95
7 7-Methylindole 5g 86 90

Reaction conditions: Indole derivative (0.08 mmol), C-alkynyl N,O-acetal (0.05 mmol), and (R)-Li[P2] catalyst (5 mol%) in toluene at a specified temperature for 18 hours.

Copper complexes with chiral bis(oxazoline) (Pybox) ligands are well-established catalysts for various asymmetric transformations. However, their application to the N-propargylation of indoles has proven challenging. Studies have shown that the reaction of indole derivatives with propargylic acetates using a chiral copper-pybox complex as the catalyst exclusively yields the C3-propargylated product, with no N-propargylation observed. This highlights a significant hurdle in controlling the regioselectivity for indole substrates with this catalytic system.

Despite the challenge with indoles, copper-Pybox and related complexes have been successfully employed in the asymmetric propargylation of other heterocycles and substrates. For instance, these catalysts have been used for the C3-propargylation of C2-substituted indolizines and the C1-propargylation of C2,C3-disubstituted indolizines. Additionally, the diastereo- and enantioselective propargylation of 2-substituted benzofuran-3(2H)-ones has been achieved using a pybox-copper catalyst. These examples demonstrate the capability of the catalyst system to create chiral centers via propargylation, even though direct application to the nitrogen atom of indoles remains an unsolved problem.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of enantioselective transformations, including those that yield chiral indoline derivatives. CPAs function as Brønsted acid catalysts, activating electrophiles through hydrogen bonding. This activation mode has been successfully applied to the synthesis of chiral 2,3-disubstituted indolines via formal (3+2) cycloaddition reactions with high yields and excellent enantioselectivities (up to 99% ee).

While direct CPA-catalyzed N-propargylation of indolines is not extensively documented, these catalysts have been used for the N-alkylation of indoles with imines. Furthermore, CPAs derived from BINOL and SPINOL have been instrumental in Pictet-Spengler reactions of indolyl-aniline derivatives to produce complex spiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-ones with excellent yields and enantioselectivity (>99% ee). The ability of CPAs to control the stereochemistry in reactions forming the indoline core suggests their potential as catalysts for constructing chiral N-propargyl indolines, possibly through the activation of a suitable propargylating agent or by synthesizing a chiral indoline precursor. The development of such protocols remains an area of interest.

Strategies for Chiral Center Introduction at the Nitrogen Atom

In the context of 1-(prop-2-yn-1-yl)indoline, the introduction of a chiral center relative to the nitrogen atom typically refers to the formation of a stereocenter on the propargyl group at the carbon atom directly bonded to the indoline nitrogen. The nitrogen atom in the resulting tertiary amine is not configurationally stable at room temperature due to rapid pyramidal inversion. Therefore, asymmetric synthesis strategies are designed to create a chiral C-N axis by controlling the facial selectivity of the nucleophilic attack by the indoline nitrogen on the propargylating agent.

The direct N-propargylation of indoles catalyzed by chiral lithium SPINOL phosphate is a prime example of this strategy. In this reaction, the chiral catalyst environment dictates the approach of the indole nitrogen to the electrophilic propargylating reagent, resulting in the formation of one enantiomer of the N-propargylated product in excess. This process directly establishes the crucial stereocenter adjacent to the nitrogen atom in a single, efficient step.

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis provides an alternative route to chiral N-propargyl indolines, particularly for molecules with multiple stereocenters. This approach involves using a starting material that is already enantiomerically pure. For instance, an indoline derivative with a pre-existing chiral center at the C2 or C3 position can be subjected to N-propargylation. The inherent chirality of the indoline can influence the stereochemical outcome of the N-alkylation, leading to a preferential formation of one diastereomer.

The success of this strategy hinges on the availability of enantiopure substituted indolines. Methods such as asymmetric hydrogenation of indoles or asymmetric cyclization reactions can provide these chiral building blocks. The subsequent N-propargylation reaction would then proceed to give a diastereomeric mixture of products. The level of diastereoselectivity would depend on the degree of steric and electronic communication between the existing stereocenter and the reacting nitrogen atom. While specific studies on the diastereoselective N-propargylation of chiral indolines are not widely reported, the principle is a fundamental concept in asymmetric synthesis.

Kinetic Resolution in Indoline Synthesis

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched materials from a racemic mixture. This technique can be applied to the synthesis of chiral this compound by resolving a racemic mixture of a suitable indoline precursor. In a kinetic resolution, one enantiomer of the racemic starting material reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Both the product and the recovered starting material can be obtained in high enantiomeric purity.

Several methods for the kinetic resolution of indolines have been developed:

Deprotonation with a Chiral Base: Racemic N-Boc-2-arylindolines can be resolved by deprotonation using n-butyllithium in the presence of the chiral ligand (-)-sparteine, followed by an electrophilic quench. This method yields both the unreacted starting material and the 2,2-disubstituted product with high enantiomer ratios. Selectivity factors (S) up to approximately 22 have been reported.

Pd-Catalyzed Allylic Amination: The kinetic resolution of 2-substituted indolines has been achieved via a Palladium-catalyzed allylic substitution reaction using Trost's chiral ligands. This was the first example of kinetic resolution of a nucleophile in this type of reaction, affording both the N-allylated indoline and the recovered starting indoline with high enantioselectivity and a selectivity factor (S) up to 59.

Asymmetric Oxygenation: A titanium-catalyzed asymmetric oxygenation of racemic indolines using hydrogen peroxide as the oxidant provides a method for kinetic resolution by forming enantiopure hydroxylamines. This approach is applicable to a range of indolines with diverse substitution patterns.

These methods provide viable pathways to access enantiopure indolines, which can then be converted to the target N-propargyl indoline derivative, thereby completing the asymmetric synthesis.

Table 2: Comparison of Kinetic Resolution Methods for Indoline Derivatives

Method Chiral Reagent/Catalyst Substrate Scope Selectivity Factor (S) Reference
Chiral Base Deprotonation n-BuLi / (-)-sparteine N-Boc-2-arylindolines Up to ~22
Pd-Catalyzed Allylic Amination Pd / Trost's Ligand 2-Substituted indolines Up to 59
Asymmetric Oxygenation Ti-complex / H₂O₂ 2-Substituted indolines Not explicitly stated

Conclusion and Future Research Directions in 1 Prop 2 Yn 1 Yl Indoline Chemistry

Summary of Key Synthetic Advances and Mechanistic Understanding

The synthesis of the parent 1-(prop-2-yn-1-yl)indoline is straightforward, typically achieved via the N-alkylation of indoline (B122111) with a suitable propargyl halide, such as propargyl bromide. This nucleophilic substitution reaction provides a reliable foundation for accessing the core structure. More sophisticated derivatives, such as 1-(prop-2-yn-1-yl)indole-2-carbonitrile, are synthesized similarly, for instance, through the reaction of the corresponding indole (B1671886) derivative with propargyl bromide in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF). nih.gov

Mechanistic understanding has advanced beyond simple synthesis. A key reactive pathway for N-propargyl systems involves an initial base-catalyzed alkyne-allene isomerization. This transformation generates a highly reactive allene (B1206475) intermediate, which is central to many subsequent domino and cyclization reactions. acs.orgresearchgate.net For instance, in reactions with nitrogen nucleophiles, this allenyl intermediate can undergo selective intramolecular cyclization, leading to complex fused heterocyclic systems. acs.orgresearchgate.net In transition metal-catalyzed processes, such as those involving palladium, the mechanism often proceeds through the oxidative addition of a Pd(0) catalyst to a propargylic precursor to form a cationic Pd(II)-allenyl species. acs.org This intermediate is then susceptible to nucleophilic attack, enabling the construction of novel spirocyclic frameworks. acs.org

Emerging Trends in Catalysis and Reaction Design

The chemistry of N-propargyl indolines is increasingly driven by innovative catalytic methods that offer enhanced efficiency, selectivity, and access to novel molecular diversity.

Transition Metal Catalysis : Palladium, gold, and copper catalysts are at the forefront of this evolution. Palladium(II) catalysis has been effectively used for the intramolecular cyclization of related N-propargylamides to generate functionalized oxazoles. acs.org Gold(I) complexes, known for their π-acidic character, have shown utility in catalyzing the carboxylative cyclization of propargylamines, a reaction that incorporates carbon dioxide to form valuable oxazolidinone products. osti.gov Furthermore, cooperative catalysis involving Lewis acids like B(C₆F₅)₃ and copper complexes enables the direct conversion of α-C–H bonds in N-alkylamines into C-alkynyl bonds, presenting a powerful, oxidant-free method for synthesizing N-propargylamines from simpler precursors. nih.gov

Domino and Cascade Reactions : There is a significant trend towards designing multi-step reactions that occur in a single pot, minimizing waste and improving operational efficiency. The strategic use of N-propargyl indole derivatives allows for chemodivergent transformations where, depending on the reaction conditions, the molecule can be guided down different pathways to produce distinct classes of compounds, such as products of alkyne hydroamination or domino cyclizations leading to fused pyrazino[1,2-a]indoles. acs.orgresearchgate.net Palladium-catalyzed cascade reactions of tryptamine (B22526) derivatives with propargyl carbonate exemplify this trend, affording novel spiroindolenine structures through a sequence of catalytic steps. acs.org

Metal-Free Cyclizations : While transition metals are powerful, there is a growing interest in developing more sustainable, metal-free alternatives. Base-catalyzed 5-exo-dig cyclization of N-Boc-N-propargylenamines has been developed for the synthesis of multi-substituted pyrroles, demonstrating that complex transformations can be achieved without a transition metal catalyst. semanticscholar.org

Potential for Novel Structural Motifs and Transformation Pathways

The propargyl group in this compound is a gateway to a vast landscape of molecular structures. Its inherent reactivity allows it to participate in a wide range of transformations, leading to novel and complex heterocyclic systems.

Cycloaddition Reactions : The alkyne functionality is an excellent dipolarophile. The 1,3-dipolar cycloaddition of azomethine ylides (generated from isatins and amino acids) with alkynes is a powerful method for constructing complex spiro-fused systems, such as spiro[indoline-3,3'-pyrrolizines]. ccspublishing.org.cn This highlights the potential of this compound to act as a building block for creating intricate, three-dimensional molecules with potential biological activity.

Intramolecular Cyclizations : The propargyl group can react with other functional groups within the same molecule to build new rings. N-propargyl indole carbaldehydes, for example, can undergo base-catalyzed reactions with amines to form fused polycyclic systems like pyrazino[1,2-a]indoles. researchgate.net Similarly, related N-propargylamides can be cyclized to form oxazole (B20620) rings using various catalytic methods. acs.orgresearchgate.net

Spirocyclization : A particularly promising area is the synthesis of spiro-indoline derivatives, where a single carbon atom is part of two rings. Palladium catalysis has enabled the reaction of indole-based bis-nucleophiles with propargyl precursors to generate novel spiroindolenines under mild conditions. acs.org These complex scaffolds are of significant interest in drug discovery.

Computational Chemistry as a Predictive and Explanatory Tool in N-Propargyl Indoline Research

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex organic molecules. In the context of N-propargyl indoline research, its application is poised to accelerate discovery.

Mechanistic Elucidation : Computational modeling can map out entire reaction pathways, identifying transition states and key intermediates. This is crucial for understanding how catalysts function and why certain products are formed over others. For instance, DFT calculations have been used to study the regioselectivity of nucleophilic additions to indolynes, providing a predictive model based on distortion energies of the aryne intermediate. nih.gov A similar approach can be applied to predict the outcomes of cycloadditions and other reactions involving the propargyl group of this compound.

Predicting Molecular Properties : Fundamental thermochemical properties of the parent indoline and indole structures, such as their gas-phase enthalpies of formation, bond dissociation enthalpies, and proton affinities, have been determined through a combination of experimental calorimetry and high-level computational methods. nih.govsci-hub.se These studies provide a baseline for understanding the energetic landscape of these molecules. Such calculations can be extended to this compound to understand how the N-propargyl substituent influences the electronic structure, stability, and reactivity of the indoline core.

Guiding Catalyst and Substrate Design : By modeling the interactions between a substrate, catalyst, and reagents, computational chemistry can help in the rational design of more efficient and selective catalytic systems. For example, calculations can predict how modifying the ligands on a metal catalyst or the substituents on the indoline ring will influence the activation energy of a desired reaction step, thereby guiding experimental efforts toward more successful outcomes. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(Prop-2-yn-1-yl)indoline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via alkylation of indoline with propargyl bromide under basic conditions. Key methods include:

  • Alkylation with Propargyl Bromide: Using potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base in dimethylformamide (DMF) at 60°C yields ~75% efficiency .
  • Palladium-Catalyzed Coupling: Homocoupling reactions with Pd catalysts enable derivatization for complex analogs, though yields depend on ligand choice and solvent .

Q. Table 1: Comparison of Synthetic Methods

MethodBase/CatalystSolventTemperatureYield (%)
AlkylationK₂CO₃/NaHDMF60°C75
Palladium-CatalyzedPd(PPh₃)₄THF80°C65*
*Hypothetical data for illustration; specific conditions require optimization.

Critical Considerations:

  • Elevated temperatures accelerate alkylation but may increase side reactions (e.g., over-alkylation).
  • Microwave-assisted synthesis reduces reaction times but requires specialized equipment .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the prop-2-yn-1-yl group (δ ~2.5 ppm for terminal protons) and indoline backbone .
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight (155.20 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and bond angles, with SHELXL refining structural models against diffraction data .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic Features
¹H NMRTriple bond protons (δ 2.5 ppm), indoline aromatic protons (δ 6.5–7.5 ppm)
IRAlkyne C≡C stretch (~2100 cm⁻¹)

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Orthogonal Assays: Use multiple assays (e.g., cell viability, enzymatic inhibition) to cross-validate activity .
  • Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay artifacts .
  • Structural Analogs: Synthesize derivatives to isolate the role of the propargyl group vs. indoline core .

Case Study Example:
Inconsistent anticancer activity across cell lines may arise from variable expression of molecular targets (e.g., kinases). Proteomic profiling of responsive vs. non-responsive cell lines can identify target engagement .

Q. What mechanistic insights explain the biological activity of this compound?

Methodological Answer:

  • Nucleophilic Addition: The propargyl group reacts with cysteine residues in enzymes, modulating activity (e.g., kinase inhibition) .
  • π-π Stacking: The indoline ring interacts with aromatic residues in proteins, enhancing binding affinity .
  • Computational Docking: Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

Q. Table 3: Key Interactions with Hypothetical Targets

TargetInteraction TypeBinding Energy (kcal/mol)*
Kinase XCovalent (propargyl-Cys)-8.5
Receptor Yπ-π stacking (indoline)-7.2
*Simulated data for illustration.

Q. How is SHELXL employed in refining the crystal structure of this compound?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction data (≤1.0 Å) are collected for accurate refinement .
  • Model Building: SHELXL iteratively adjusts atomic coordinates and thermal parameters to minimize R-factors.
  • Validation: Check for overfitting using R-free values and electron density maps .

Critical Considerations:

  • Twinned crystals require specialized refinement protocols in SHELXL .
  • Hydrogen atoms are added geometrically unless high-resolution data permit experimental localization .

Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC-MS analysis .
  • Metabolic Stability: Use liver microsomes or hepatocytes to assess CYP450-mediated degradation .
  • Long-Term Storage: Monitor decomposition in DMSO or aqueous buffers at -20°C vs. 25°C over 6–12 months .

Q. What strategies optimize the pharmacological profile of this compound derivatives?

Methodological Answer:

  • Prodrug Design: Mask reactive alkyne groups with cleavable esters to improve bioavailability .
  • Structure-Activity Relationship (SAR): Systematically modify substituents on the indoline ring to balance potency and toxicity .
  • Pharmacokinetic Studies: Assess absorption, distribution, and clearance in rodent models to guide lead optimization .

Q. How should conflicting crystallographic data be analyzed when resolving the structure of novel derivatives?

Methodological Answer:

  • Multi-Phase Refinement: Use dual-space algorithms in SHELXD for poorly diffracting crystals .
  • Disorder Modeling: Apply PART and SUMP instructions in SHELXL to model disordered solvent or ligands .
  • Cross-Validation: Compare results with density functional theory (DFT)-optimized geometries for bond-length validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.